Arg-tyr-leu-gly-tyr-leu

Vue d'ensemble

Description

The peptide sequence "Arg-tyr-leu-gly-tyr-leu" is a chain of amino acids that includes arginine (Arg), tyrosine (Tyr), leucine (Leu), and glycine (Gly). This sequence is not directly discussed in the provided papers, but the individual amino acids and some of their combinations are studied in various contexts, such as their role in antibody affinity and specificity, their presence in opioid peptides, and their conformational properties in different environments .

Synthesis Analysis

The synthesis of peptides containing Arg, Gly, and Leu is explored in the context of creating inhibitors and understanding peptide behavior. For instance, a hydroxyethylene isostere of the tripeptide Arg-Gly-Leu was synthesized using a radical addition strategy, which is a key fragment in a novel cyclic-peptide-based inhibitor . Additionally, the synthesis of a decapeptide containing Tyr and other amino acids relevant to corticotropin and α-melanotropin molecules is described, highlighting the importance of these amino acids in biologically active peptides .

Molecular Structure Analysis

The molecular structure and conformational properties of peptides containing Arg, Gly, and Leu are influenced by their sequence and the presence of solvent molecules. For example, the Arg-Leu-Gly tripeptide's conformation is significantly affected by solvation with water molecules, even in the presence of DMSO, indicating the importance of solvent interactions in determining peptide structure . Furthermore, the sequence of amino acids can influence the formation of salt bridges in metal-cationized peptides, as demonstrated by the different behaviors of GlyArg and ArgGly when complexed with various alkali metal cations .

Chemical Reactions Analysis

The chemical reactivity of peptides containing Arg, Gly, and Leu can be influenced by the presence of specific functional groups and the overall peptide sequence. The study of the octapeptide containing Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu reveals its opiate receptor binding activity, suggesting that the sequence and the presence of these amino acids contribute to the peptide's biological activity . Additionally, the synthesis of peptides can involve protecting groups and specific reaction conditions to prevent racemization and maintain the integrity of the peptide structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are determined by their amino acid composition and sequence. The intrinsic contributions of Tyr, Ser, Gly, and Arg to the affinity and specificity of antibodies show that Tyr, Ser, and Gly can work together to mediate antigen recognition, while Arg can be detrimental to specificity due to its correlation with increased nonspecific binding . The conformational properties of the Arg-Leu-Gly tripeptide in different solvent systems further illustrate how the physical environment can influence peptide structure and stability .

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

The peptide sequence “Tyr-Leu-Gly” (a part of your given sequence) has been found to have anxiolytic-like activity when released from bovine S-casein . This means it may have potential applications in the treatment of anxiety disorders.

Methods of Application or Experimental Procedures

The peptide was released from bovine S-casein by pepsin-pancreatin digestion, mimicking gastrointestinal enzymatic conditions . The anxiolytic-like activity of the peptide was then tested in mice using the elevated plus maze and open-field tests .

Results or Outcomes

The peptide exhibited orally active anxiolytic-like activity in the tests. The activity was inhibited by antagonists of serotonin 5-HT1A, dopamine D1, and GABAA receptors, suggesting that the peptide activates these receptor systems .

Peptide Recognition

Specific Scientific Field

Summary of the Application

The peptide sequence “Tyr-Leu-Gly-Gly-Gly” (a part of your given sequence) has been found to bind to the synthetic receptor cucurbit[8]uril (Q8) in neutral aqueous solution with subnanomolar affinity when located at the N-terminus . This suggests potential applications in the development of synthetic receptors for target polypeptides.

Methods of Application or Experimental Procedures

The binding affinity of the peptide for Q8 was characterized by isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography .

Results or Outcomes

Submicromolar binding affinity was observed for the peptides “Phe-Lys-Gly-Gly-Tyr” (FKGGY, 0.3 mM) and “Tyr-Leu-Gly-Gly-Gly” (YLGGG, 0.2 mM), whereas the corresponding sequence isomers “Lys-Phe-Gly-Gly-Tyr” (KFGGY, 0.3 nM) and “Leu-Tyr-Gly-Gly-Gly” (LYGGG, 1.2 nM) bound to Q8 with 1000-fold and 170-fold increases in affinity, respectively .

Antimicrobial Activity

Specific Scientific Field

Summary of the Application

Amino acid-rich antimicrobial peptides (AMPs), including those rich in leucine and arginine (which are part of your given sequence), have been found to have potent activity against antibiotic-resistant bacteria . This suggests potential applications in the development of new antibiotics.

Methods of Application or Experimental Procedures

The antimicrobial activity of the peptides was tested against a variety of bacteria and fungi . The peptides were also tested for antiviral and antiparasitic activity .

Results or Outcomes

Most of the peptides, especially those rich in leucine and arginine, exhibited a broad spectrum of activity against bacteria and fungi . Some peptides also showed antiviral and antiparasitic activity .

Antioxidant Activity

Specific Scientific Field

Summary of the Application

Antioxidant peptides, including those containing leucine and tyrosine (which are part of your given sequence), are currently a hotspot in food science, pharmaceuticals, and cosmetics . They have potential applications in food production, therapy, and the cosmetics industry .

Methods of Application or Experimental Procedures

The antioxidant activity of the peptides was evaluated using a variety of assays, including cellular models, as well as rodent and non-rodent models .

Results or Outcomes

The peptides showed promising antioxidant activity in the assays . Further research is needed to elucidate the molecular mechanisms underlying this activity .

Antibiotic Resistance

Specific Scientific Field

Summary of the Application

Amino acid-rich antimicrobial peptides (AMPs), including those rich in leucine and arginine (which are part of your given sequence), have been found to have potent activity against antibiotic-resistant bacteria . This suggests potential applications in the development of new antibiotics.

Methods of Application or Experimental Procedures

The antimicrobial activity of the peptides was tested against a variety of bacteria and fungi . The peptides were also tested for antiviral and antiparasitic activity .

Results or Outcomes

Most of the peptides, especially those rich in leucine and arginine, exhibited a broad spectrum of activity against bacteria and fungi . Some peptides also showed antiviral and antiparasitic activity .

Antioxidant Activity

Specific Scientific Field

Summary of the Application

Antioxidant peptides, including those containing leucine and tyrosine (which are part of your given sequence), are currently a hotspot in food science, pharmaceuticals, and cosmetics . They have potential applications in food production, therapy, and the cosmetics industry .

Methods of Application or Experimental Procedures

The antioxidant activity of the peptides was evaluated using a variety of assays, including cellular models, as well as rodent and non-rodent models .

Results or Outcomes

The peptides showed promising antioxidant activity in the assays . Further research is needed to elucidate the molecular mechanisms underlying this activity .

Propriétés

IUPAC Name |

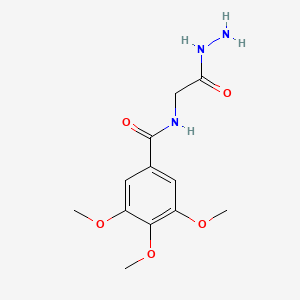

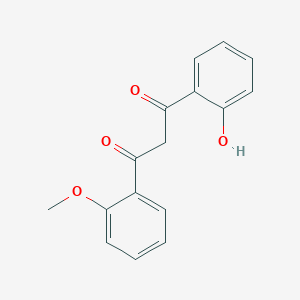

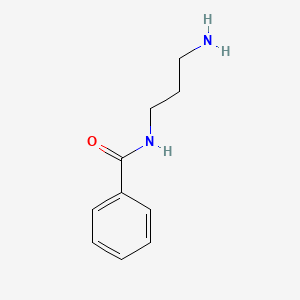

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLNZVXBGCEDOO-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003450 | |

| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Casein (90-95) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Arg-tyr-leu-gly-tyr-leu | |

CAS RN |

83471-50-5 | |

| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.